Tripalmitolein (CAS 20246-55-3) is a structurally uniform homotriglyceride comprising a glycerol backbone esterified with three monounsaturated palmitoleic acid (C16:1, cis-9) chains. Unlike its fully saturated analog, tripalmitin, the presence of cis-9 double bonds significantly depresses its phase transition temperature, rendering it a highly hydrophobic liquid at physiological and room temperatures [1]. In industrial and scientific procurement, tripalmitolein is primarily sourced as an analytical reference standard for complex lipidomics workflows and as a functional neutral lipid excipient. Its specific chain length and unsaturation profile make it a critical structural component for tuning the internal fluidity of lipid nanoparticles (LNPs) and modulating the release kinetics of multivesicular liposomes (MVLs).
Substituting tripalmitolein with more common triglycerides compromises both analytical accuracy and formulation performance. In mass spectrometry-based lipidomics, substituting with triolein (C18:1) introduces severe signal overlap with endogenous mammalian and plant lipids, destroying baseline calibration and quantification accuracy [1]. In nanoparticle engineering, replacing tripalmitolein with saturated analogs like tripalmitin or trimyristin results in a solid, crystalline lipid core at 37°C, which drastically reduces the solubilization capacity and encapsulation efficiency for hydrophobic payloads. Furthermore, in multivesicular liposome (MVL) formulations, substituting tripalmitolein with short-chain neutral lipids like tricaprylin shifts the drug release profile from a controlled, sustained rate to an undesirable rapid burst [2].
In advanced LC-MS/MS and direct-infusion lipidomics, tripalmitolein (C48:3) serves as a superior internal standard compared to triolein (C54:3). Because biological matrices are heavily dominated by endogenous C18:1 and mixed C16:0/C18:1 triglycerides, utilizing triolein as a standard leads to severe isobaric interference [1]. Tripalmitolein provides a distinct m/z ratio and chromatographic retention time, enabling precise baseline calibration, sub-part-per-million mass measurement accuracy, and unambiguous C=C bond localization via post-column epoxidation [2].
| Evidence Dimension | Signal overlap with endogenous mammalian/plant TAGs |
| Target Compound Data | Tripalmitolein (C48:3): Negligible overlap, distinct m/z and retention time |
| Comparator Or Baseline | Triolein (C54:3): High overlap (highly abundant endogenous lipid) |
| Quantified Difference | Eliminates isobaric interference, enabling precise absolute quantification and structural elucidation |
| Conditions | LC-ESI-MS/MS and direct-infusion FT-ICR MS of complex biological lipid extracts |
Procuring tripalmitolein as an internal standard is mandatory for accurate quantification of complex triglyceride mixtures where endogenous C18:1 lipids dominate.
When formulating lipid nanoparticles (LNPs) to encapsulate highly hydrophobic agents, such as iron oxide nanoparticles (IONPs) or lipophilic APIs, the internal fluidity of the core lipid is paramount. Tripalmitolein maintains a fluid hydrophobic environment at physiological temperatures (37°C) due to its cis-9 double bonds. In contrast, saturated analogs like tripalmitin or trimyristin form rigid crystalline cores [1]. This liquid state prevents the premature expulsion of hydrophobic payloads during lipid crystallization, allowing for significantly higher solubilization and loading capacities.
| Evidence Dimension | Core fluidity and hydrophobic payload solubilization at 37°C |
| Target Compound Data | Tripalmitolein: Fluid core, high encapsulation capacity |
| Comparator Or Baseline | Tripalmitin / Trimyristin: Solid crystalline core, restricted payload capacity |
| Quantified Difference | Maintains a liquid state at physiological temperatures, preventing payload expulsion driven by lipid crystallization |
| Conditions | LNP formulation (e.g., 72/25/3 core-lipid/POPC/PEG-DSPE molar ratio) at physiological temperature |
Selecting tripalmitolein over saturated triglycerides prevents premature payload expulsion and maximizes the loading capacity of hydrophobic nanomedicines.
In the manufacture of multivesicular liposomes (MVLs), neutral lipids are required to stabilize the internal aqueous chambers and dictate the release kinetics of the encapsulated drug. Tripalmitolein acts as a highly effective slow-release neutral lipid. Compared to fast-release short-chain lipids like tricaprylin, incorporating tripalmitolein significantly extends the in vivo release duration of biologically active compounds[1]. Its specific C16:1 chain structure provides an optimal balance of membrane integration and phase behavior to sustain structural integrity.
| Evidence Dimension | In vivo release kinetic profile |
| Target Compound Data | Tripalmitolein: Acts as a slow-release neutral lipid |
| Comparator Or Baseline | Tricaprylin (C8:0): Acts as a fast-burst release neutral lipid |
| Quantified Difference | Shifts the release profile from rapid to sustained when utilized at molar ratios of 0.01 to 0.21 of total lipids |
| Conditions | MVL formulation encapsulating active compounds for in vivo administration |
For formulators designing sustained-release injectables, tripalmitolein is a critical structural excipient to tune and prolong drug release kinetics.
Tripalmitolein is the preferred internal standard in LC-MS/MS and FT-ICR MS workflows for quantifying complex biological triglyceride mixtures. Its distinct C48:3 profile avoids the severe endogenous interference associated with triolein, ensuring accurate baseline calibration and facilitating advanced structural elucidation techniques like C=C bond localization [1].
In the development of advanced nanomedicines, tripalmitolein is utilized as the fluid core lipid in LNPs designed to carry highly hydrophobic payloads, such as iron oxide nanoparticles (IONPs) for MRI contrast or lipophilic small molecule drugs. Its low phase transition temperature ensures a stable, liquid hydrophobic environment that maximizes encapsulation efficiency [2].
Tripalmitolein is incorporated as a critical neutral lipid component in the formulation of MVLs. By acting as a slow-release modulator, it stabilizes the liposomal structure and prolongs the in vivo release kinetics of encapsulated hydrophilic active pharmaceutical ingredients, outperforming short-chain neutral lipids[3].